5-(3,4-Dimethoxyphenyl)-3-isoxazolecarboxylic acid ethyl ester
Overview
Description
Ethyl 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of an ethyl ester group, a dimethoxyphenyl group, and an isoxazole ring. It is primarily used in research and development for its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylate typically involves the reaction of 3,4-dimethoxyphenylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the ethyl ester intermediate, which is then cyclized with hydroxylamine hydrochloride to form the isoxazole ring. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides, thioesters, or other substituted derivatives.
Scientific Research Applications
Ethyl 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of Ethyl 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate: Similar structure but with a different substitution pattern on the phenyl ring.
5-(5-Chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)isoxazole-3-carboxylate: Contains additional functional groups that may impart different biological activities.
2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Isoxazole derivatives with different substituents and potential therapeutic applications
Properties
IUPAC Name |
ethyl 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-4-19-14(16)10-8-12(20-15-10)9-5-6-11(17-2)13(7-9)18-3/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFKKZBMCTVTSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60701662 | |
Record name | Ethyl 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60701662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371157-17-4 | |
Record name | 3-Isoxazolecarboxylic acid, 5-(3,4-dimethoxyphenyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=371157-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60701662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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